molecular formula C13H12O2 B12372583 Chrysindin A

Chrysindin A

Cat. No.: B12372583
M. Wt: 200.23 g/mol
InChI Key: GLJDDQOOKNWCGH-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysindin A can be synthesized through various chemical reactions involving polyacetylene precursors. One common method involves the extraction of polyacetylenes from Chrysanthemum indicum flowers, followed by purification and isolation of this compound . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound during synthesis.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes from plant sources. The flowers of Chrysanthemum indicum are harvested, and the polyacetylenes are extracted using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Chrysindin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce different functional groups into the this compound molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered chemical properties. These derivatives are often used in further research and development to explore new applications .

Scientific Research Applications

Chrysindin A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Chrysindin A is unique compared to other polyacetylene compounds due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

(7aS)-5-penta-1,3-diynyl-3,4,7,7a-tetrahydro-2H-cyclopenta[b]pyran-6-one

InChI

InChI=1S/C13H12O2/c1-2-3-4-6-10-11-7-5-8-15-13(11)9-12(10)14/h13H,5,7-9H2,1H3/t13-/m0/s1

InChI Key

GLJDDQOOKNWCGH-ZDUSSCGKSA-N

Isomeric SMILES

CC#CC#CC1=C2CCCO[C@H]2CC1=O

Canonical SMILES

CC#CC#CC1=C2CCCOC2CC1=O

Origin of Product

United States

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